
tert-Butyl 4-(3-(2,4-dioxotetrahydropyrimidin-1(2H)-yl)-1-methyl-1H-indazol-6-yl)piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 4-(3-(2,4-dioxotetrahydropyrimidin-1(2H)-yl)-1-methyl-1H-indazol-6-yl)piperidine-1-carboxylate: is a complex organic compound that features a tert-butyl group, a piperidine ring, and an indazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-(3-(2,4-dioxotetrahydropyrimidin-1(2H)-yl)-1-methyl-1H-indazol-6-yl)piperidine-1-carboxylate typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Indazole Moiety: This can be achieved through the cyclization of appropriate hydrazine derivatives with ketones or aldehydes under acidic or basic conditions.
Attachment of the Piperidine Ring: The piperidine ring can be introduced via nucleophilic substitution reactions, where a suitable piperidine derivative reacts with the indazole intermediate.
Introduction of the tert-Butyl Group: The tert-butyl group is often introduced through alkylation reactions using tert-butyl halides in the presence of a strong base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indazole moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the compound, such as reducing carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides, and various nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl 4-(3-(2,4-dioxotetrahydropyrimidin-1(2H)-yl)-1-methyl-1H-indazol-6-yl)piperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a therapeutic agent. Its structural features suggest that it may interact with specific biological targets, making it a candidate for drug development. Studies may focus on its activity against certain diseases, its pharmacokinetics, and its safety profile.
Industry
In the industrial sector, this compound may be used in the development of new materials with unique properties. Its stability and reactivity make it suitable for applications in polymer science, coatings, and other advanced materials.
Mechanism of Action
The mechanism of action of tert-Butyl 4-(3-(2,4-dioxotetrahydropyrimidin-1(2H)-yl)-1-methyl-1H-indazol-6-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent biological responses.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-(3-(2,4-dioxotetrahydropyrimidin-1(2H)-yl)-1H-indazol-6-yl)piperidine-1-carboxylate
- tert-Butyl 4-(3-(2,4-dioxotetrahydropyrimidin-1(2H)-yl)-1-methyl-1H-indazol-5-yl)piperidine-1-carboxylate
Uniqueness
The uniqueness of tert-Butyl 4-(3-(2,4-dioxotetrahydropyrimidin-1(2H)-yl)-1-methyl-1H-indazol-6-yl)piperidine-1-carboxylate lies in its specific structural arrangement, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C22H29N5O4 |
|---|---|
Molecular Weight |
427.5 g/mol |
IUPAC Name |
tert-butyl 4-[3-(2,4-dioxo-1,3-diazinan-1-yl)-1-methylindazol-6-yl]piperidine-1-carboxylate |
InChI |
InChI=1S/C22H29N5O4/c1-22(2,3)31-21(30)26-10-7-14(8-11-26)15-5-6-16-17(13-15)25(4)24-19(16)27-12-9-18(28)23-20(27)29/h5-6,13-14H,7-12H2,1-4H3,(H,23,28,29) |
InChI Key |
RRDIJSLVQUZSKC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2=CC3=C(C=C2)C(=NN3C)N4CCC(=O)NC4=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



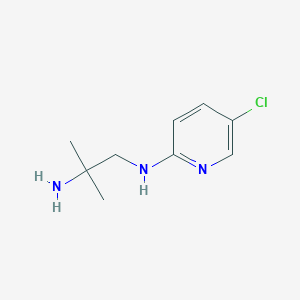
![6,8-Dichloro-3,4-dihydro-1H-pyrano[3,4-c]pyridin-1-one](/img/structure/B13922966.png)
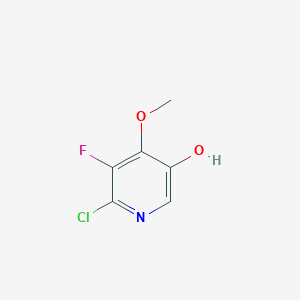
![N-([1,1'-biphenyl]-3-yl)-9,9-diphenyl-9H-fluoren-1-amine](/img/structure/B13922977.png)
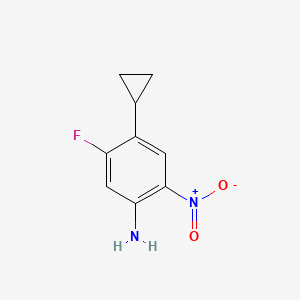
![N-(4-Isopropylphenyl)dibenzo[b,d]furan-4-amine](/img/structure/B13922984.png)
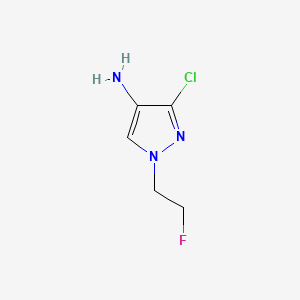

![6-Bromo-2-(methoxymethyl)imidazo[1,2-a]pyridine](/img/structure/B13922994.png)
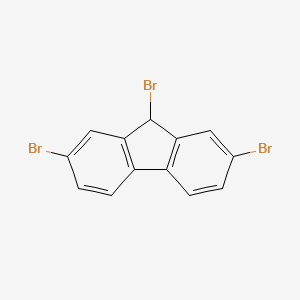
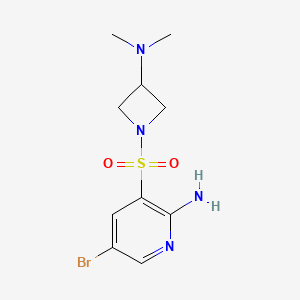
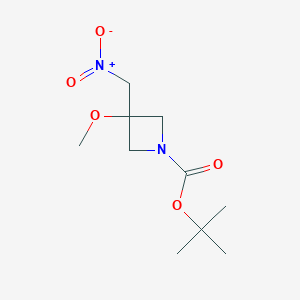
![4,6-Dichloro-1-ethyl-3-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B13923008.png)
